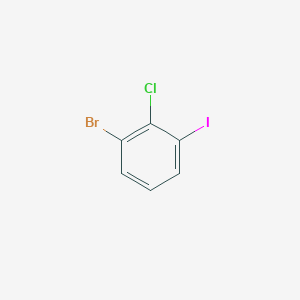

1-Bromo-2-chloro-3-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

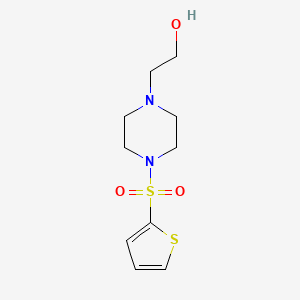

1-Bromo-2-chloro-3-iodobenzene is a chemical compound with the molecular formula C6H3BrClI . It has an average mass of 317.349 Da and a monoisotopic mass of 315.815125 Da .

Synthesis Analysis

The synthesis of this compound can be achieved through various routes. One method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows the attachment of various substituents to tailor the chemical structure . Another method involves the halogenation of 2-chloroaniline, followed by a Sandmeyer reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine, chlorine, and iodine as substituents .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the preparation of 3’-bromo-2,3,4,5,6-pentaethyl-biphenyl by reacting with hex-3-yne . It can also undergo Suzuki cross-coupling with arylboronic acids to attach various substituents .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 293.7±25.0 °C and a predicted density of 2.272±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

Enhanced Performance for Polymer/Fullerene Solar Cells

Research has demonstrated that solvents like bromobenzene, which shares similarities with 1-Bromo-2-chloro-3-iodobenzene, can significantly enhance the performance of polymer/fullerene solar cells. This improvement is attributed to better diode characteristics, higher charge-carrier mobility, and improved morphology of the active materials, suggesting that this compound could be explored as a solvent or co-solvent in such applications (Huang et al., 2014).

Halogen Bonding in Structural Chemistry

The study of halogen bonding, particularly involving iodine and other halogens in organic compounds, provides insights into how this compound might interact in molecular structures. Such understanding is crucial for designing new materials and pharmaceuticals where precise molecular interactions are key (Pigge et al., 2006).

Synthesis of Benzofurans

This compound is a valuable precursor in the synthesis of benzofurans, which are important in pharmaceutical chemistry. The CuI-catalyzed domino process that involves this compound leads to 2,3-disubstituted benzofurans, demonstrating its utility in complex organic synthesis (Lu et al., 2007).

Photodissociation Dynamics

The photodissociation dynamics of aryl halides, including compounds similar to this compound, have been explored to understand their behavior under specific light conditions. This research is relevant for applications in photochemistry and environmental chemistry, where understanding the stability and reactivity of such compounds under light exposure is crucial (Kadi et al., 2001).

Mécanisme D'action

Target of Action

1-Bromo-2-chloro-3-iodobenzene is a halogenated aromatic compound. The primary targets of this compound are likely to be other organic molecules in a chemical reaction, particularly those with nucleophilic sites .

Mode of Action

The compound can participate in various organic reactions such as nucleophilic substitution and electrophilic aromatic substitution . In nucleophilic substitution reactions, the halogen atoms (bromine, chlorine, and iodine) on the benzene ring can be replaced by a nucleophile . In electrophilic aromatic substitution reactions, the compound can act as an electrophile, forming a sigma bond with the benzene ring .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific context of its use. In general, it could be involved in the synthesis of other organic compounds through the aforementioned reactions .

Pharmacokinetics

Based on its structure, it is likely to have low gastrointestinal absorption and low water solubility . It is also predicted to be a CYP1A2 inhibitor, which could affect its metabolism in the body .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it participates in. As a reactant in organic synthesis, it could contribute to the formation of a wide variety of products .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, it is light-sensitive and incompatible with strong oxidizing agents, strong bases, and strong acids .

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-2-chloro-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-4-2-1-3-5(9)6(4)8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVSQFGBMQMIRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57012-50-7 |

Source

|

| Record name | 1-bromo-2-chloro-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2918147.png)

![[14-Methyl-5-(4-methylphenyl)-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2918148.png)

![(2E)-4-(4-ethoxyphenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]but-2-enamide](/img/structure/B2918151.png)

![1-(4-{4-[(4-Quinoxalin-2-ylphenoxy)acetyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2918152.png)

![Tert-butyl 3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2918153.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2918154.png)

![4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2918162.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2918163.png)

![(3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride](/img/structure/B2918167.png)